Home > Products > Screening Compounds P12354 > 3-benzamido-N-[(4-chlorophenyl)methyl]benzamide
3-benzamido-N-[(4-chlorophenyl)methyl]benzamide -

3-benzamido-N-[(4-chlorophenyl)methyl]benzamide

Catalog Number: EVT-3770970
CAS Number:
Molecular Formula: C21H17ClN2O2
Molecular Weight: 364.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the specific synthesis of 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide is not described in the provided papers, several papers describe the synthesis of similar benzamide derivatives. For example, one study describes the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives using Keggin-type heteropolyacids as catalysts under microwave irradiation and solvent-free conditions []. Another study reports the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide, a potential CCR5 antagonist, through a multi-step synthesis involving bromination, reduction, and elimination reactions [].

Applications
  • Pest control: Bisamide derivatives, including benzamides, have demonstrated insecticidal, acaricidal, nematicidal, and molluscicidal activity, making them potential candidates for pest control applications [].
  • Antimicrobial agents: Several studies report the antibacterial and antifungal activities of synthesized benzamide derivatives. These compounds show promising potential for developing new antimicrobial agents to combat infectious diseases [, , ].
  • Antiviral agents: Research indicates the potential of benzamide derivatives as antiviral agents, specifically targeting HIV. Studies have explored their activity as CCR5 antagonists, aiming to inhibit viral entry into cells [, , , ].
  • Anticancer agents: Some benzamide derivatives have displayed anticancer activity in preliminary screenings. Further research is necessary to explore their potential as therapeutic agents for cancer treatment [, ].
  • Anti-dementia agents: Benzamide derivatives exhibiting potent anti-acetylcholinesterase activity hold potential for treating dementia. Their ability to increase acetylcholine levels in the brain makes them promising candidates for further development as therapeutic agents [].
  • Adenosine receptor antagonists: Benzothiazinone derivatives have shown potent and selective antagonism towards adenosine receptors. These findings suggest their potential application in treating various conditions, including cardiovascular and neurological disorders [].

2-Benzoylamino-N-phenyl-benzamide Derivatives

Compound Description: This class of compounds, represented by the general structure 2-benzoylamino-N-phenyl-benzamide, was investigated for their antibacterial and antifungal activities. []

Relevance: These compounds share a core benzamide structure with 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide. The variations lie in the substituents on the benzamide rings. Examining these structural analogs can offer insights into the structure-activity relationship and potential applications of 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

Compound Description: This compound was synthesized and investigated as a potential non-peptide antagonist for the chemokine receptor CCR5, a target for HIV-1 entry inhibition. []

Relevance: This compound exhibits significant structural similarity to 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide. Both compounds feature a benzamide moiety and a 4-chlorobenzyl group. The differences lie in the presence of a piperidine ring and a bromo substituent in this related compound. [] This structural similarity suggests potential overlapping biological activities and warrants further investigation.

N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl} piperidin-4-yl】-N-ethylbenzamide

Compound Description: This compound, a novel non-peptide CCR5 antagonist, was synthesized and characterized as part of a study focusing on developing potential HIV-1 entry inhibitors. []

Relevance: This compound shares a significant structural resemblance with 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide. Both structures contain a benzamide group and a 4-chlorobenzyl moiety. The key distinction lies in the presence of a piperidine ring and an ethyl substituent on the nitrogen atom in this related compound. [] This structural similarity underscores the potential for shared biological activity and highlights potential research directions for 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide.

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

Compound Description: This compound was synthesized and characterized as a novel non-peptide CCR5 antagonist in a study exploring potential anti-HIV agents. []

Relevance: This compound shares a striking structural resemblance to 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide, with both compounds featuring a benzamide group and a 4-chlorobenzyl moiety. The primary difference lies in the presence of a piperidine ring and an allyl substituent on the nitrogen atom in this related compound. [] This high degree of structural similarity suggests the possibility of overlapping biological activities and warrants further investigation.

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-3-chlorobenzamide

Compound Description: This compound was synthesized and characterized as a potential non-peptide antagonist for the CCR5 receptor, a target for inhibiting HIV-1 entry into cells. []

Relevance: This compound exhibits significant structural similarity to 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide, sharing a benzamide moiety and a 4-chlorobenzyl group. The presence of a piperidine ring, a bromine substituent, and an allyl group differentiates this compound. [] The shared structural elements suggest potential commonalities in their biological activities and warrant further investigation.

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist with a confirmed IC50 of (5.35 ± 0.3) nmol/L against GTPγS. It was synthesized and structurally characterized in research focused on developing new anti-HIV agents. []

Relevance: This compound exhibits a high degree of structural similarity to 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide, particularly the shared presence of a benzamide group and a 4-chlorobenzyl moiety. The distinct features in this compound include a piperidine ring, a bromine substituent, and an allyl group. [] Given the structural similarities and the confirmed CCR5 antagonist activity of this compound, further investigation into the potential of 3-(benzoylamino)-N-(4-chlorobenzyl)benzamide as an antiviral agent is warranted.

1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives

Compound Description: This series of compounds was designed, synthesized, and evaluated for their anti-acetylcholinesterase (anti-AChE) activity as part of a study focused on developing new treatments for dementia. []

Properties

Product Name

3-benzamido-N-[(4-chlorophenyl)methyl]benzamide

IUPAC Name

3-benzamido-N-[(4-chlorophenyl)methyl]benzamide

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

InChI

InChI=1S/C21H17ClN2O2/c22-18-11-9-15(10-12-18)14-23-20(25)17-7-4-8-19(13-17)24-21(26)16-5-2-1-3-6-16/h1-13H,14H2,(H,23,25)(H,24,26)

InChI Key

HGYYGKIDQMWICT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.